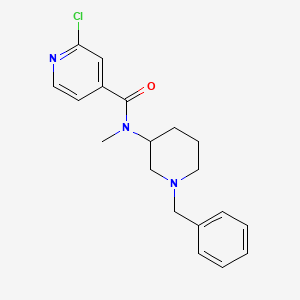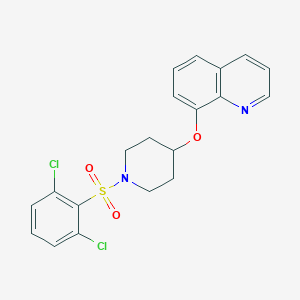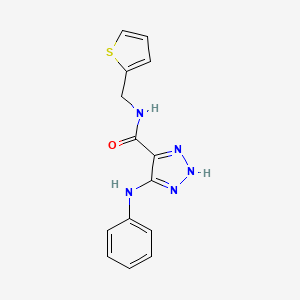
(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectral Characterization and Crystal Structure
(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide and related compounds have been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The crystal structures of these compounds are often analyzed to understand their molecular geometry and intermolecular interactions. For instance, a study on a related compound, (E)-N’-(4-fluorobenzylidene)-3-methoxybenzohydrazides, determined its crystal structure using X-ray diffraction and characterized it through elemental analysis, mass, FT-IR, and NMR spectroscopic techniques (Dr. H. Anandalakshmi, Dr. S. Senthilkumar, Ananthi, 2020).
Synthesis and Structural Analysis
The synthesis process of this compound involves specific reactions and conditions. Detailed synthesis and structural analysis, including molecular docking and spectroscopic studies, are essential aspects of its research applications. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized and characterized by spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction (Karrouchi et al., 2021).
Potential in Pharmaceutical Research
These compounds are investigated for their potential in pharmaceutical research, particularly as inhibitors of specific enzymes or as agents in the treatment of various diseases. The inhibitory potential of triazoles derived from 4-methoxybenzoic acid, which includes similar structural elements, has been studied for their effect on cholinesterase enzymes (M. Arfan et al., 2018).
Antitumor and Antimicrobial Potential
Research has also explored the antitumor and antimicrobial potential of compounds structurally related to this compound. A study on Schiff base ligands derived from 4-methoxy benzohydrazide demonstrated selective cytotoxicity against carcinoma cells and effectiveness against various microbial strains (2021).
Xanthine Oxidase Inhibitory Activity
Another area of interest is the potential xanthine oxidase inhibitory activity of hydrazones similar to this compound. Such studies contribute to the understanding of these compounds' roles in treating diseases like gout or hyperuricemia (Yong-jun Han, Xue-Yao Guo, L. Xue, 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)15-6-4-14(5-7-15)12-19-20-18(21)16-8-10-17(22-3)11-9-16/h4-13H,1-3H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFJFSXCRVPYAL-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)



![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)


